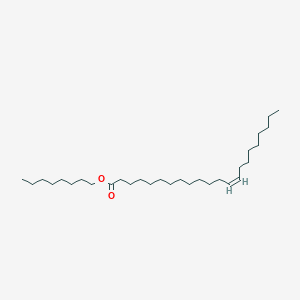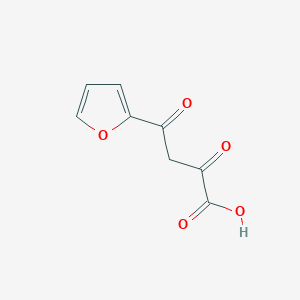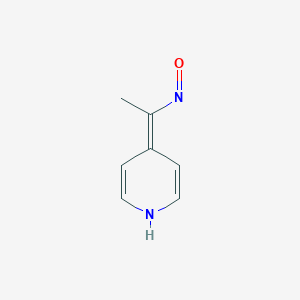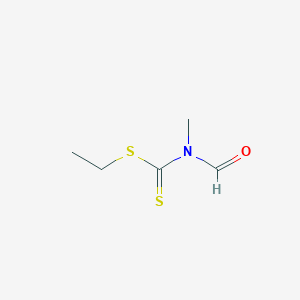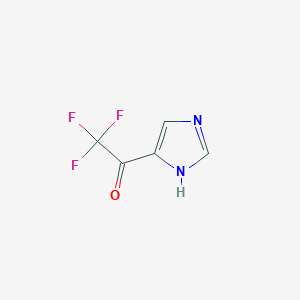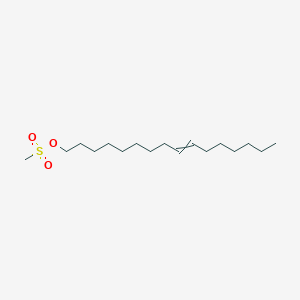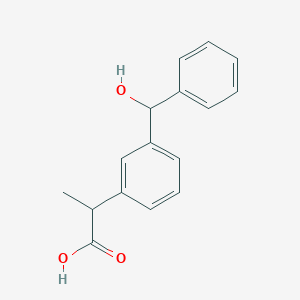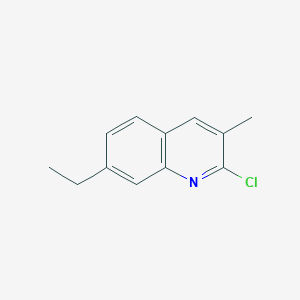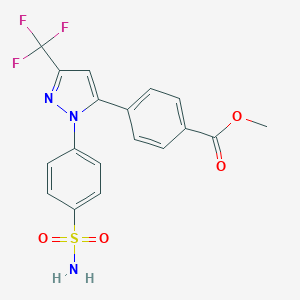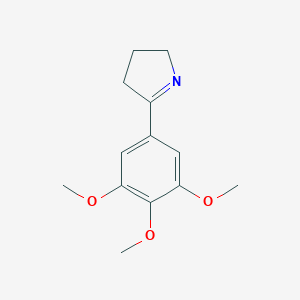
5-(3,4,5-三甲氧基苯基)-3,4-二氢-2H-吡咯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole is a compound that features a pyrrole ring substituted with a 3,4,5-trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
科学研究应用
5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The compound 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole, also known as MFCD09749690, is part of the trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group has been found to effectively inhibit several targets, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group, to which MFCD09749690 belongs, has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction with its targets leads to changes in the molecular structures of these targets, affecting their function and activity .
Biochemical Pathways
The TMP group affects various biochemical pathways through its interaction with its targets. For instance, by inhibiting tubulin, it affects the formation of microtubules, which are essential components of the cell’s cytoskeleton . By inhibiting Hsp90, it affects protein folding and stability . By inhibiting TrxR, it affects the redox state of cells . These effects on different biochemical pathways lead to downstream effects on cell function and viability .
Pharmacokinetics
The tmp group, to which this compound belongs, is known to be incorporated in a wide range of therapeutically interesting drugs Therefore, it is likely that MFCD09749690 shares similar ADME properties with these drugs
Result of Action
The result of MFCD09749690’s action is the inhibition of its targets, leading to changes in cell function and viability . For instance, its inhibition of tubulin can lead to the disruption of the cell’s cytoskeleton, affecting cell shape and division . Its inhibition of Hsp90 can lead to the misfolding of proteins, affecting their function . These effects can lead to the death of cancer cells, making MFCD09749690 a potential anti-cancer agent .
Action Environment
The action of MFCD09749690 can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Other factors, such as temperature and the presence of other chemicals, can also affect its action
生化分析
Biochemical Properties
The 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole compound has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported that this compound can inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These interactions are primarily due to the unique structure of the compound, which allows it to fit into the active sites of these enzymes and proteins .
Cellular Effects
In terms of cellular effects, 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole has been shown to influence various cellular processes . For example, it has been reported to inhibit ERKs phosphorylation, which is a key process in cell signaling pathways . Additionally, it has been found to trigger caspase activation, which is a crucial step in the process of programmed cell death or apoptosis .
Molecular Mechanism
The molecular mechanism of action of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole involves its interaction with various biomolecules at the molecular level . For instance, it has been found to bind to the colchicine binding site (CBS) of the αβ-tubulin heterodimer, leading to the inhibition of tubulin polymerization . This interaction is believed to be responsible for the compound’s notable anti-cancer effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable pyrrole precursor under acidic or basic conditions. One common method is the acid-catalyzed condensation reaction, where 3,4,5-trimethoxybenzaldehyde reacts with pyrrole in the presence of an acid catalyst to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrrole ring.
相似化合物的比较
Similar Compounds
3,4,5-trimethoxyphenyl derivatives: Compounds like 3,4,5-trimethoxyphenyl acrylamides and 3,4,5-trimethoxycinnamamide derivatives share structural similarities and exhibit comparable biological activities.
Pyrrole derivatives: Other pyrrole-based compounds, such as pyrrole-2,5-dione derivatives, also display diverse biological activities.
Uniqueness
5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole is unique due to the presence of both the trimethoxyphenyl group and the pyrrole ring, which together contribute to its distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and pathways that are not observed with other similar compounds .
属性
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-15-11-7-9(10-5-4-6-14-10)8-12(16-2)13(11)17-3/h7-8H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDXQEIAFVSUHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542229 |
Source


|
| Record name | 5-(3,4,5-Trimethoxyphenyl)-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102705-35-1 |
Source


|
| Record name | 5-(3,4,5-Trimethoxyphenyl)-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
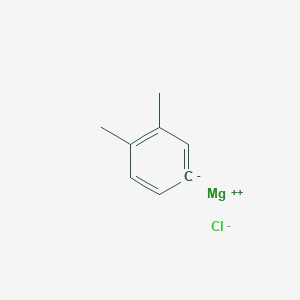
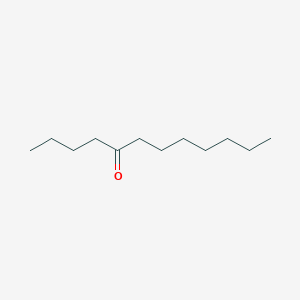
![N-[2-(Benzoylamino)-6-methylpyrido[3,2-d]pyrimidin-4-yl]benzamide](/img/structure/B25008.png)
